molecular formula C12H24N2O B13238744 N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13238744
M. Wt: 212.33 g/mol
InChI Key: HPRLVZPIZATRDI-UHFFFAOYSA-N
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Description

N-{2-[(3-Methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a branched aliphatic amine substituent (3-methylpentan-2-yl) attached via an ethyl linker.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-[2-(3-methylpentan-2-ylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H24N2O/c1-4-9(2)10(3)13-7-8-14-12(15)11-5-6-11/h9-11,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

HPRLVZPIZATRDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCCNC(=O)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Features Reference
Target Compound C₁₂H₂₂N₂O* 3-Methylpentan-2-yl aminoethyl Aliphatic branched chain; potential lipophilicity
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide C₁₄H₁₆N₂O Indole-3-yl ethyl Aromatic indole group; possible CNS activity
N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide C₂₄H₂₆N₂O Ethyl, diphenyl, and alkene groups Bulky substituents; potential steric hindrance
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₃H₁₅N₃O₂ Hydroxyimino ethyl, 2-methoxyphenyl Hydrogen-bonding capacity; methoxy group enhances polarity
N-{2-[(1-Methyl-1H-imidazole-4-sulfonyl)amino]ethyl}-N-(oxan-4-yl)cyclopropanecarboxamide C₁₅H₂₃N₅O₄S Imidazole sulfonyl, oxan-4-yl Sulfonyl group improves solubility; heterocyclic moieties

*Calculated based on substituents.

Key Observations:
  • Aliphatic vs. Aromatic Substituents : The target compound’s aliphatic 3-methylpentan-2-yl group contrasts with the indole moiety in , which may enhance binding to aromatic receptors (e.g., serotonin receptors). The indole derivative’s higher molecular weight (228.29 g/mol vs. ~226.32 g/mol for the target) suggests increased complexity in synthesis and pharmacokinetics.
  • Similarly, the sulfonyl group in could enhance metabolic stability and solubility.
  • Steric Effects : The diphenyl and alkene substituents in create steric bulk, likely reducing conformational flexibility and affecting target engagement.

Biological Activity

N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activity and therapeutic applications. This article explores its synthesis, mechanism of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H23N3O
Molecular Weight: 227.33 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for this context)

The compound features a cyclopropane ring, an amide functional group, and a branched alkyl chain, which contribute to its unique chemical properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials: Cyclopropanecarboxylic acid derivatives and 3-methylpentan-2-amine.
  • Reaction Conditions: The reaction may be facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.
  • Purification: Techniques like recrystallization or chromatography are employed to achieve the desired purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The amine group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropane structure may influence steric hindrance and binding affinity.

Pharmacological Profile

Research indicates that this compound may exhibit various pharmacological effects:

  • Receptor Interaction: It has been studied for its potential to modulate G-protein-coupled receptors (GPCRs), which are critical in many physiological processes.
  • Enzyme Inhibition: Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Case Studies

  • Neuropharmacology: A study explored the effects of similar compounds on neurotransmitter systems, indicating potential anxiolytic properties linked to GPCR modulation .
  • Anti-inflammatory Effects: Another investigation demonstrated that related cyclopropane derivatives exhibited anti-inflammatory activity in animal models by inhibiting pro-inflammatory cytokines .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of cyclopropane derivatives:

CompoundBiological ActivityReference
This compoundPotential GPCR modulator
Cyclopropanecarboxylic acid derivativesAnti-inflammatory
Related amidesEnzyme inhibition

These findings highlight the importance of structural modifications in enhancing biological activity and specificity.

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